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Introduction

The isolation of high-quality deoxyribonucleic acid (DNA) is a critical first step for a wide array
of molecular biology applications, from polymerase chain reaction (PCR) and sequencing to
cloning and genomic library construction. The ammonium acetate precipitation method is a
widely used technique for the purification and concentration of DNA from various biological
samples. This method offers a simple, cost-effective, and less hazardous alternative to other
protocols that utilize toxic organic solvents like phenol and chloroform.

Ammonium acetate is particularly effective in precipitating proteins, which are common
contaminants in DNA extractions.[1] By selectively removing these proteins, the method yields
DNA of sufficient purity for many downstream applications. Additionally, ammonium acetate is
useful for removing unincorporated dNTPs from labeling reactions.

These application notes provide a detailed protocol for DNA extraction using ammonium
acetate, along with expected quantitative outcomes and a visual representation of the workflow.

Data Presentation: Quantitative Analysis of DNA
Extraction

The yield and purity of extracted DNA can vary depending on the sample type, quality, and the
precise execution of the protocol. The following table summarizes representative quantitative
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data obtained from various sample types using the ammonium acetate DNA extraction protocol.
Please note that these values are illustrative and may vary between experiments and
laboratories.

Expected DNA

Starting . DNA Purity DNA Integrity
Sample Type . Yield (pgl/g or
Material (A260/A280) (DIN)
per mL)
Mammalian 200 pL whole
3-12 g 1.7-1.9 >7
Blood blood
Plant Tissue 100 mg fresh leaf
, 10 - 50 pg 1.8-20 >6
(Leaf) tissue

_ 1.5 mL overnight
Bacterial Culture ) 5-20ug 1.8-1.9 >8
culture (E. coli)

Insect ) Not typically
) Single adult fly 0.1-0.5ug 1.7-19
(Drosophila) measured

A260/A280 ratio is a common measure of DNA purity. A ratio of ~1.8 is generally accepted as
"pure” for DNA. Ratios lower than this may indicate protein contamination, while higher ratios
can suggest RNA contamination.

DNA Integrity Number (DIN) is a metric for the integrity of genomic DNA, with a scale from 1
(highly degraded) to 10 (intact). While not always performed, it is a valuable quality control
step, especially for sensitive downstream applications.

Experimental Protocols

This section details the methodologies for DNA extraction using ammonium acetate from
various sample types.

. DNA Extraction from Mammalian Blood

Materials:

¢ Whole blood collected in EDTA tubes
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e Lysis Buffer (10 mM Tris-HCI pH 8.0, 10 mM EDTA, 0.5% SDS)

e Proteinase K (20 mg/mL)

o Ammonium Acetate (7.5 M)

 |sopropanol (100%, ice-cold)

e Ethanol (70%, ice-cold)

o TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA) or Nuclease-free water

Protocol:

e To 200 pL of whole blood in a microcentrifuge tube, add 400 uL of Lysis Buffer and 20 pL of
Proteinase K. Mix by vortexing.

 Incubate the mixture at 56°C for 1-3 hours, or overnight, with occasional vortexing to ensure
complete cell lysis.

e Add 200 pL of 7.5 M Ammonium Acetate to the lysate. Vortex vigorously for 20 seconds to
precipitate proteins.

e |ncubate on ice for 10-15 minutes.

e Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins and cellular debris.

o Carefully transfer the supernatant containing the DNA to a new, clean microcentrifuge tube.

e Add an equal volume of ice-cold isopropanol (approximately 600 pL) to the supernatant.

« Invert the tube gently several times until the DNA precipitates and becomes visible as a
white, thread-like mass.

e Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

o Carefully discard the supernatant.
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Wash the DNA pellet by adding 500 pL of ice-cold 70% ethanol. This step removes residual
salts and other impurities.

Centrifuge at 12,000 x g for 5 minutes.

Carefully discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the
pellet as it can be difficult to dissolve.

Resuspend the DNA pellet in 50-100 pL of TE Buffer or nuclease-free water. Incubate at
65°C for 10 minutes to aid dissolution.

Il. DNA Extraction from Plant Tissue

Materials:

Fresh or frozen plant leaf tissue

Extraction Buffer (100 mM Tris-HCI pH 8.0, 50 mM EDTA, 500 mM NacCl, 1% SDS, 1% PVP
(optional))

Ammonium Acetate (7.5 M)

Isopropanol (100%, ice-cold)

Ethanol (70%, ice-cold)

TE Buffer or Nuclease-free water

Liquid nitrogen (for fresh/frozen tissue)

Protocol:

Grind 100 mg of plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.

Transfer the powdered tissue to a microcentrifuge tube containing 500 pL of pre-warmed
(65°C) Extraction Buffer.

Incubate at 65°C for 30-60 minutes with occasional mixing.
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e Add 250 pL of 7.5 M Ammonium Acetate, mix well, and incubate on ice for 20 minutes.
e Centrifuge at 12,000 x g for 10 minutes.

o Transfer the supernatant to a new tube.

e Add 0.7 volumes of ice-cold isopropanol and mix gently to precipitate the DNA.

e Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

e Wash the pellet with 500 pL of 70% ice-cold ethanol.

o Centrifuge at 12,000 x g for 5 minutes.

 Air-dry the pellet and resuspend in 50-100 pL of TE Buffer or nuclease-free water.

lll. DNA Extraction from Bacterial Culture

Materials:

e Overnight bacterial culture

e Lysis Buffer (50 mM Tris-HCI pH 8.0, 10 mM EDTA, 100 pg/mL RNase A)
o Proteinase K (20 mg/mL)

« SDS (10%)

e Ammonium Acetate (7.5 M)

 |sopropanol (100%, ice-cold)

o Ethanol (70%, ice-cold)

» TE Buffer or Nuclease-free water

Protocol:

o Pellet 1.5 mL of an overnight bacterial culture by centrifuging at 8,000 x g for 5 minutes.
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» Resuspend the pellet in 200 pL of Lysis Buffer.

e Add 10 pL of Proteinase K and 20 pL of 10% SDS. Mix and incubate at 37°C for 1 hour.
e Add 100 pL of 7.5 M Ammonium Acetate, vortex, and incubate on ice for 10 minutes.
e Centrifuge at 12,000 x g for 10 minutes.

o Transfer the supernatant to a new tube.

e Precipitate the DNA by adding an equal volume of ice-cold isopropanol.

o Centrifuge at 12,000 x g for 10 minutes.

o Wash the DNA pellet with 500 pL of 70% ice-cold ethanol.

e Centrifuge at 12,000 x g for 5 minutes.

o Air-dry the pellet and resuspend in 50 pL of TE Buffer or nuclease-free water.
Visualizations

Experimental Workflow for DNA Extraction using
Ammonium Acetate
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Caption: Workflow of DNA extraction using the ammonium acetate method.
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Signaling Pathway: Mechanism of Ammonium Acetate in
DNA Purification
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Caption: Mechanism of ammonium acetate in selective protein precipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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